Asarinin vs. Sesamin: Quantified Difference in Δ5-Desaturase Inhibition
In a direct head-to-head study using rat liver microsomes, Asarinin ((-)-asarinin) demonstrated a specific inhibitory effect on Δ5-desaturase, a key enzyme in polyunsaturated fatty acid biosynthesis [1]. While it was not the most potent inhibitor in its class, its activity was definitively quantified and ranked, establishing it as a distinct tool compound compared to its more common epimer, sesamin [1].
| Evidence Dimension | Δ5-Desaturase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.8 x 10⁻⁴ M for (-)-Asarinin |
| Comparator Or Baseline | Ki = 7.1 x 10⁻⁴ M for (-)-Epiasarinin; Ki values for (+)-Sesamin and (+)-Episesamin also reported. |
| Quantified Difference | The Ki for (-)-Asarinin is 2.5-fold lower (more potent) than that of (-)-Epiasarinin, and its rank order of inhibition was reported as (+)-Sesamin > (-)-Epiasarinin > (-)-Asarinin > (+)-Episesamin. |
| Conditions | Rat liver microsomes; non-competitive inhibition kinetics. |
Why This Matters
This provides a precise biochemical parameter that allows researchers to differentiate Asarinin from its structural analogs for mechanistic studies of lipid metabolism.
- [1] Shimizu, S., et al. (1992). Inhibition of delta-5-desaturase in polyunsaturated fatty acid biosynthesis by (-)-asarinin and (-)-epiasarinin. Phytochemistry, 31(3), 757-760. View Source
